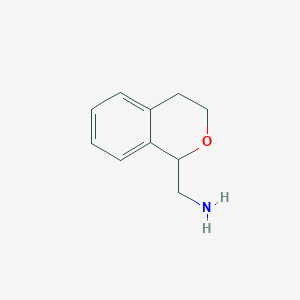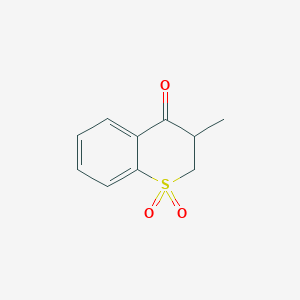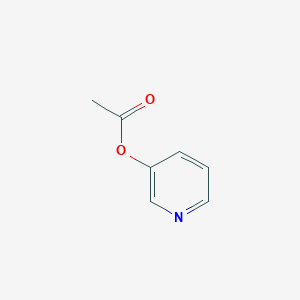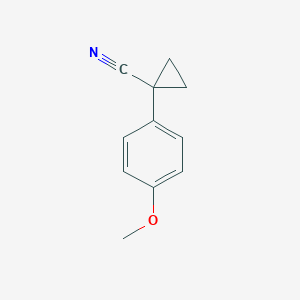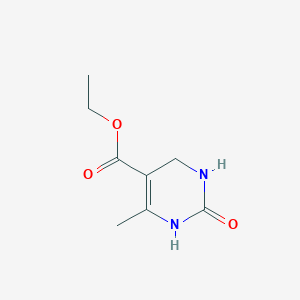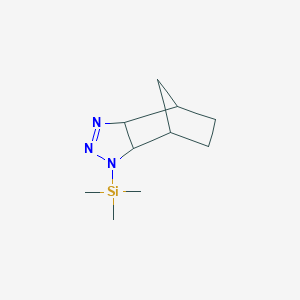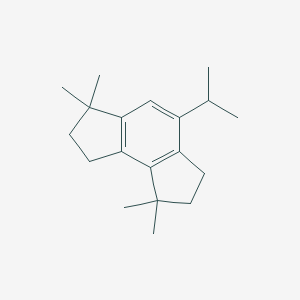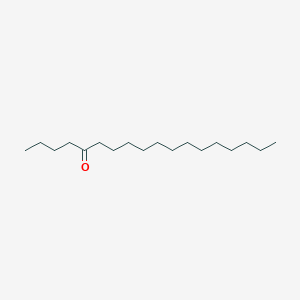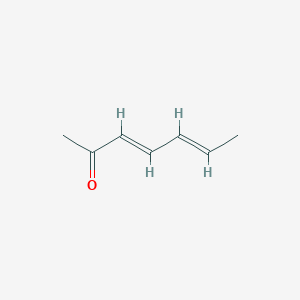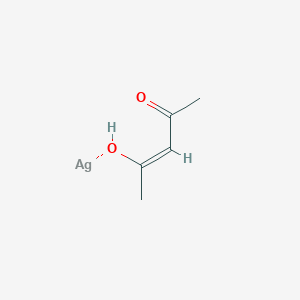
Silberacetylacetonat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a yellowish-green powder that is soluble in organic solvents and is commonly used in various fields of research due to its unique properties.
Wissenschaftliche Forschungsanwendungen
(Pentane-2,4-dionato-O,O’)silver has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of silver nanoparticles and other silver-containing compounds.
Biology: The compound is used in the preparation of antimicrobial agents due to the well-known antimicrobial properties of silver.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is used in the production of conductive inks and coatings for electronic applications
Wirkmechanismus
Target of Action
Silver acetylacetonate, also known as Silver 2,4-pentanedionate or (Pentane-2,4-dionato-O,O’)silver, is a coordination complex derived from the acetylacetonate anion and silver ions . The primary targets of this compound are various biochemical processes where it acts as a precursor for nanoparticle research, polymer science, and catalysis .
Mode of Action
The compound interacts with its targets through the formation of a six-membered chelate ring, which involves both oxygen atoms binding to the silver ion . This interaction results in the formation of silver nanoparticles when the compound is annealed .
Biochemical Pathways
Silver acetylacetonate affects several biochemical pathways. It is used as a building block in modern organic synthesis . The compound’s role in these pathways often involves acting as a catalyst in various reactions .
Pharmacokinetics
It is known that the compound has moderate solubility in polymer and organic solvents , which may influence its bioavailability.
Result of Action
The primary result of Silver acetylacetonate’s action is the production of silver nanoparticles when the compound is annealed . These nanoparticles have numerous applications in fields such as electronics, optoelectronics, and surface-enhanced Raman spectroscopy .
Action Environment
The action of Silver acetylacetonate can be influenced by various environmental factors. For instance, the presence of excess acetylacetone can enhance the electron-transfer reaction between the metal ion and H acac, allowing more of the compound to act as ligands . Additionally, the generation of dust should be avoided as it may impact the compound’s efficacy and stability .
Biochemische Analyse
Biochemical Properties
Silver acetylacetonate plays a significant role in biochemical reactions. It is used as a precursor for nanoparticle research, polymer science, and catalysis . The nature of its bonding and its role as a catalyst in organic syntheses have been extensively studied .
Cellular Effects
For instance, copper acetylacetonate has been reported to generate reactive oxygen species and disrupt mitochondrial membrane potential, leading to apoptosis .
Molecular Mechanism
The molecular mechanism of Silver acetylacetonate involves the formation of a six-membered chelate ring, where both oxygen atoms of the acetylacetonate ligand bind to the silver ion . This structure is crucial for its reactivity and regio- and stereoselectivity in various reactions .
Temporal Effects in Laboratory Settings
Metal acetylacetonates are known to be used as building blocks in modern organic synthesis .
Metabolic Pathways
Metal acetylacetonates are known to interact with various enzymes and cofactors in numerous catalyzed reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Pentane-2,4-dionato-O,O’)silver typically involves the reaction of silver nitrate with acetylacetone in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol. The general reaction can be represented as follows:
AgNO3+C5H8O2→Ag(C5H7O2)+HNO3
The reaction mixture is stirred at room temperature, and the product is precipitated out by adding water. The precipitate is then filtered, washed, and dried to obtain the final product .
Industrial Production Methods
In industrial settings, the production of (Pentane-2,4-dionato-O,O’)silver follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(Pentane-2,4-dionato-O,O’)silver undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silver oxide.
Reduction: It can be reduced to metallic silver.
Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines under mild conditions
Major Products Formed
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Copper acetylacetonate (Cu(acac)2)
- Nickel acetylacetonate (Ni(acac)2)
- Zinc acetylacetonate (Zn(acac)2)
Uniqueness
(Pentane-2,4-dionato-O,O’)silver is unique due to its high solubility in organic solvents and its ability to form stable complexes with various ligands. Its antimicrobial properties also make it distinct from other metal acetylacetonates .
Eigenschaften
CAS-Nummer |
15525-64-1 |
|---|---|
Molekularformel |
C5H7AgO2 |
Molekulargewicht |
206.98 g/mol |
IUPAC-Name |
silver;pentane-2,4-dione |
InChI |
InChI=1S/C5H7O2.Ag/c1-4(6)3-5(2)7;/h3H,1-2H3;/q-1;+1 |
InChI-Schlüssel |
UEGHNEVWUGTMES-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)C)O.[Ag] |
Isomerische SMILES |
C/C(=C/C(=O)C)/O.[Ag] |
Kanonische SMILES |
CC(=O)[CH-]C(=O)C.[Ag+] |
Siedepunkt |
225ºC |
melting_point |
100ºC |
Key on ui other cas no. |
15525-64-1 |
Piktogramme |
Irritant; Health Hazard |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


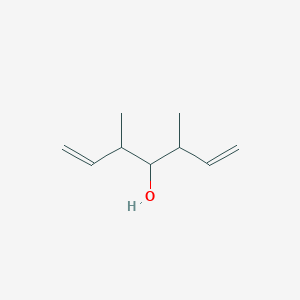

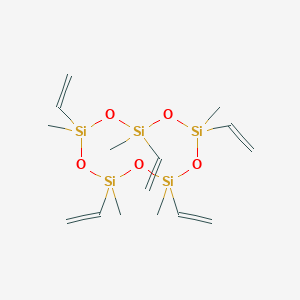
![Spiro[cyclohexane-1,3'-indoline]-2'-carboxanilide](/img/structure/B97629.png)
